![molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6](/img/structure/B14125009.png)
Morpholine, 4-[1,1'-biphenyl]-4-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)morpholine is an organic compound that features a morpholine ring substituted with a biphenyl group at the fourth position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and biphenyl moieties. Morpholine is a heterocyclic amine with both amine and ether functional groups, while biphenyl is a simple aromatic hydrocarbon consisting of two benzene rings connected by a single bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)morpholine typically involves the reaction of 4-bromobiphenyl with morpholine. The process can be carried out using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, a ligand like triphenylphosphine, and a base such as potassium carbonate. The reaction is usually performed in a solvent like toluene at elevated temperatures (around 100-120°C) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)morpholine can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high yields.
化学反应分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)morpholine undergoes various chemical reactions typical of secondary amines and aromatic compounds. These include:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the biphenyl moiety, such as hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-oxides of 4-([1,1’-Biphenyl]-4-yl)morpholine.
Reduction: Cyclohexyl derivatives of the biphenyl moiety.
Substitution: Halogenated or nitrated derivatives of the biphenyl rings.
科学研究应用
4-([1,1’-Biphenyl]-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the biphenyl substitution, used as a solvent and corrosion inhibitor.
4-Phenylmorpholine: Similar structure but with a single phenyl group instead of a biphenyl group.
Piperidine: Another six-membered heterocyclic amine, but without the ether oxygen.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)morpholine is unique due to the presence of both the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. The biphenyl group enhances the compound’s ability to participate in π-π interactions, while the morpholine ring provides additional sites for hydrogen bonding and increases the compound’s solubility in polar solvents.
属性
CAS 编号 |
169963-54-6 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)morpholine |
InChI |
InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2 |
InChI 键 |
OOQKNFIEEJFVKS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
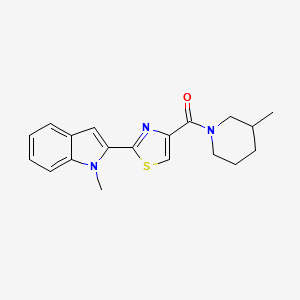
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
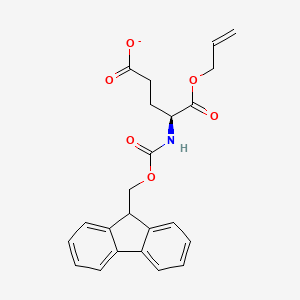
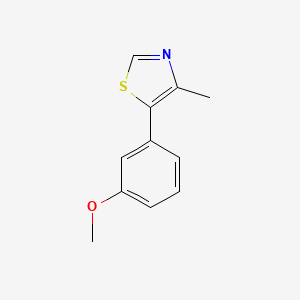
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

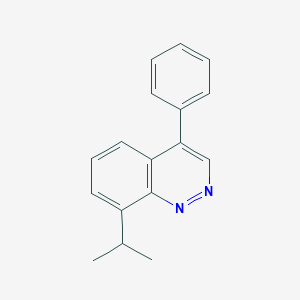
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
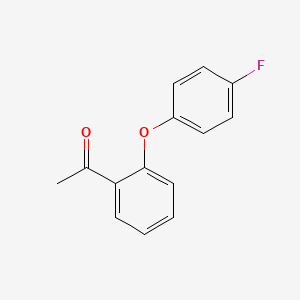
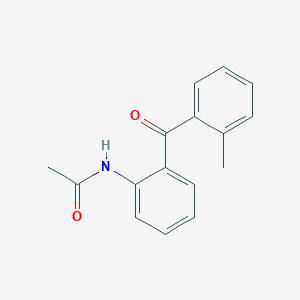
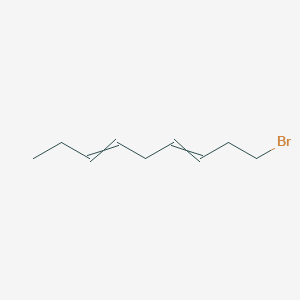
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
